molecular formula C14H14N4O3 B2568528 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole CAS No. 1340725-12-3

3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B2568528
CAS No.: 1340725-12-3
M. Wt: 286.291
InChI Key: YLAWWHFSCOSVTA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of kinase-targeted therapies. Its core structure, featuring a 1,2,4-oxadiazole ring, is a known pharmacophore that contributes to strong binding affinity and metabolic stability in small molecules. This specific compound is designed as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is critically involved in cellular signaling pathways regulating cell proliferation, migration, and survival . The compound's mechanism of action involves competitively binding to the ATP-binding pocket of FAK, thereby inhibiting its autophosphorylation and downstream signaling. Due to the central role of FAK in the tumor microenvironment and cancer metastasis , this inhibitor is a valuable research tool for investigating tumor invasiveness, resistance to apoptosis, and angiogenesis in various cancer cell lines and preclinical models. Research utilizing this compound provides critical insights into FAK-driven oncogenesis and supports the exploration of novel anti-metastatic strategies.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(imidazol-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-19-11-4-3-10(7-12(11)20-2)14-16-13(21-17-14)8-18-6-5-15-9-18/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAWWHFSCOSVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with an imidazole-containing aldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group undergoes regioselective electrophilic substitution due to the electron-donating methoxy groups. Common reactions include:

Reaction Conditions Outcome Key Findings
NitrationHNO₃/H₂SO₄ at 0–5°CNitro group introduced at the 5-position of the aryl ringPara/ortho-directing effects of methoxy groups lead to predictable regioselectivity.
SulfonationFuming H₂SO₄, 50°CSulfonic acid group at the 5-positionEnhanced solubility in polar solvents reported for sulfonated analogs.
HalogenationCl₂ or Br₂ in acetic acidHalo-substitution at the 6-positionBrominated derivatives show improved antimicrobial activity .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits reactivity at positions 3 and 5 under nucleophilic conditions:

Reaction Conditions Outcome Key Findings
Hydrolysis6M HCl, refluxRing-opening to form amidoxime intermediatesStabilized by electron-withdrawing substituents .
AminolysisNH₃/EtOH, 80°CSubstitution at C-5 with amine groupsUsed to generate urea/thiourea derivatives .
ThiolysisH₂S gas in DMFReplacement of oxygen with sulfurForms thio-oxadiazoles with enhanced bioactivity .

Coordination Chemistry (Imidazole Interactions)

The imidazole nitrogen participates in metal coordination, enabling applications in catalysis or bioinorganic chemistry:

Metal Conditions Complex Type Applications
Gold(I)Et₃N, CH₂Cl₂, rtN-heterocyclic carbene (NHC) complexesAnticancer activity observed in analogs (IC₅₀ ≤ 0.6 μM) .
Copper(II)Methanol, refluxSquare-planar complexesEnhanced antimicrobial potency against MRSA .
Zinc(II)Aqueous NaOHTetrahedral complexesUsed in fluorescent probes.

Functionalization of the Imidazolylmethyl Group

The methylene bridge between oxadiazole and imidazole allows for further derivatization:

Reaction Conditions Outcome Key Findings
AlkylationRX, K₂CO₃, DMFQuaternary ammonium saltsImproved solubility and CNS penetration .
OxidationKMnO₄, H₂O, ΔCarboxylic acid formationRare due to steric hindrance; limited yields.
Cross-couplingPd(PPh₃)₄, Ar-XBiaryl derivativesSuzuki-Miyaura reactions expand π-conjugation .

Cycloaddition Reactions

The oxadiazole ring acts as a dipolarophile in 1,3-dipolar cycloadditions:

Dipolarophile Conditions Product Key Findings
Nitrile oxidesToluene, 110°CFused isoxazoline-oxadiazolesNovel heterocycles with anti-inflammatory activity .
AzidesCuI, DIPEATriazole-linked hybridsClick chemistry generates antimicrobial agents .

Reductive Transformations

Controlled hydrogenation modifies the oxadiazole ring:

Reagent Conditions Outcome Key Findings
H₂/Pd-CEtOH, 50 psiRing reduction to dihydro-oxadiazoleIncreased flexibility for protein binding .
NaBH₄MeOH, 0°CSelective imidazole reductionRare; requires acidic protons .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions:

Conditions Reaction Outcome Key Findings
H₂SO₄, 100°CBeckmann rearrangementOxazole formationConfirmed via ¹H-NMR .
NaOH, H₂O/EtOHDimroth rearrangementTriazole derivativesThermodynamically favored products .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Notably:

  • Antitumor Activity : Research indicates that derivatives of 1,2,4-oxadiazoles, including this compound, have demonstrated significant antitumor properties. Studies have reported IC50 values indicating potent activity against various cancer cell lines such as human prostate cancer (PRXF 22Rv1) and colon cancer (WiDr) .
  • Mechanism of Action : The antitumor effects are attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation at specific phases of the cell cycle .
  • Neuroprotective Effects : Some derivatives have shown promise as inhibitors of monoamine oxidase (MAO), which is relevant for neurodegenerative disorders like Parkinson's disease .

Synthetic Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves:

  • Reagents : Starting materials include arylamidoximes and imidazole derivatives.
  • Conditions : The reaction may be facilitated under microwave irradiation or conventional heating methods to optimize yield and purity.

Case Study 1: Antitumor Efficacy

A study conducted by Abd el Hameid M. K. evaluated novel 1,2,4-oxadiazole derivatives against various cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values as low as 0.003 μM against certain tumor types . This suggests a high selectivity and potency that warrants further investigation.

Case Study 2: Neuroprotective Potential

In another study focusing on the neuroprotective properties of oxadiazole derivatives, researchers identified that certain compounds could significantly inhibit MAO-B with an IC50 value of 0.036 μM . This positions compounds like this compound as potential leads for developing therapeutic agents for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, thereby modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Substituents (Position 3 and 5) Biological Activity Melting Point (°C) Reference ID
3-(3,4-Dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole 3,4-dimethoxyphenyl; imidazolylmethyl Under investigation 174–176
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 3,4-dichlorophenyl; indol-5-yl MAO-B inhibition (IC₅₀: 0.12 μM) 198–200
3-(6-Methoxypyridin-3-yl)-5-(2,2-di(1H-imidazol-1-yl)vinyl)-1,2,4-oxadiazole 6-methoxypyridin-3-yl; diimidazolylvinyl Anticancer (HeLa cells, IC₅₀: 8.7 μM) 212–214
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives 3,4-dimethoxyphenyl; N-Mannich bases Antimicrobial (MIC: 0.5–8 μg/mL) 160–185*

*Average range for N-Mannich base derivatives.

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group (common in the target compound and derivatives) enhances interaction with hydrophobic enzyme pockets, as seen in antimicrobial activity . In contrast, halogenated substituents (e.g., 3,4-dichlorophenyl in ) improve binding to monoamine oxidase (MAO) enzymes due to electron-withdrawing effects . Imidazole-containing substituents (e.g., imidazolylmethyl or diimidazolylvinyl) improve solubility and hydrogen-bonding capacity. For example, the diimidazolylvinyl group in compounds enhances anticancer activity by promoting interactions with DNA or kinase targets .

Ring Position and Activity :

  • 1,2,4-Oxadiazoles (e.g., target compound) generally exhibit higher metabolic stability than 1,3,4-oxadiazoles (). For instance, 1,3,4-oxadiazole derivatives in show anti-inflammatory activity (59.5–61.9%) comparable to indomethacin but may suffer from faster hepatic clearance .

Physical Properties :

  • Melting points correlate with substituent bulkiness. The target compound (174–176°C) has a lower melting point than dichlorophenyl- or pyridinyl-substituted analogues (198–214°C), likely due to reduced crystallinity from the flexible imidazolylmethyl group .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is part of the 1,3,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4O3C_{12}H_{14}N_{4}O_{3} with a molecular weight of approximately 258.26 g/mol. The structure features a 1,2,4-oxadiazole ring fused with an imidazole moiety and a dimethoxyphenyl group, contributing to its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. The mechanism of action typically involves the inhibition of various cancer-related enzymes and pathways.

Key Findings:

  • Cytotoxicity: The compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines .
Cell LineIC50 (µM)Reference
MCF-75.0
HT-296.5
HeLa7.2

The biological activity of this compound is attributed to its ability to:

  • Inhibit Enzymes: It targets key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induce Apoptosis: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases .

Other Biological Activities

Apart from anticancer properties, this compound and its derivatives have shown a broad spectrum of biological activities:

Antimicrobial Activity

Several studies indicate that oxadiazole derivatives possess antibacterial and antifungal properties. For example:

  • Antibacterial: Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Antifungal: Exhibits activity against Candida species.

Anti-inflammatory and Analgesic Effects

Research has also suggested that compounds containing the oxadiazole moiety can reduce inflammation and pain through modulation of cytokine release and inhibition of cyclooxygenase enzymes .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where one derivative demonstrated an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating high potency . Another study reported that modifications to the oxadiazole ring significantly enhanced its antitumor activity across various cancer cell lines .

Q & A

Q. What are the recommended synthetic methodologies for preparing 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole?

The synthesis of oxadiazole derivatives typically involves cyclization reactions under controlled conditions. For example, 1,2,4-oxadiazoles with aryl substituents are synthesized via condensation of amidoximes with carboxylic acid derivatives under dehydrating agents like DCC (dicyclohexylcarbodiimide) or via microwave-assisted methods for improved yields. Key steps include:

  • Amidoxime preparation : Reacting nitriles with hydroxylamine hydrochloride.
  • Cyclization : Using DMF as a solvent with anhydrous potassium carbonate to facilitate ring closure (see for analogous protocols).
  • Functionalization : Introducing the imidazole moiety via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) ().

Q. How can the structural integrity and purity of this compound be validated?

  • Spectroscopic techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and imidazole protons (δ 7.5–8.5 ppm).
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H+^+] at m/z 342.12).
  • Elemental analysis : Confirm C, H, N, O percentages within ±0.4% of theoretical values ().
  • X-ray crystallography : For unambiguous confirmation of the oxadiazole ring geometry ().

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Anti-inflammatory screening : Carrageenan-induced rat paw edema model at 20 mg/kg, comparing inhibition rates to indomethacin (59–64% activity range) ().
  • Cytotoxicity assays : MTT or brine shrimp (Artemia salina) bioassays to determine LC50_{50} values ().
  • Antimicrobial testing : Disk diffusion against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria ().

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Replace the 3,4-dimethoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-deficient aryl groups to assess effects on bioactivity ().
  • Imidazole modification : Introduce substituents like methyl or trifluoromethyl at the imidazole N-1 position to modulate lipophilicity and binding affinity ().
  • Pharmacophore modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with insecticidal or anti-inflammatory activity ().

Q. How should contradictory biological data be analyzed (e.g., high in vitro activity but low in vivo efficacy)?

  • Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify bioavailability bottlenecks.
  • Metabolite identification : Use LC-MS/MS to detect oxidative or hydrolytic degradation products (e.g., cleavage of the oxadiazole ring) ().
  • Dose-response optimization : Test higher doses or alternative formulations (e.g., nanoparticles) to improve tissue penetration ().

Q. What computational tools are effective for designing derivatives with enhanced target selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like cyclooxygenase-2 (COX-2) or ryanodine receptors ().
  • ADMET prediction : Employ SwissADME or admetSAR to optimize logP (<5), topological polar surface area (TPSA <140 Å2^2), and hERG inhibition risks.
  • Dynamic simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories ().

Methodological Considerations

  • Synthetic reproducibility : Ensure anhydrous conditions during imidazole functionalization to avoid side reactions ().
  • Bioassay validation : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and triplicate measurements to minimize variability ().
  • Data interpretation : Use statistical tools like one-way ANOVA with post-hoc Tukey tests to compare activity across derivatives ().

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